4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol
Description
Significance of Alkyne Functional Groups in Synthetic Strategies
The alkyne functional group, characterized by a carbon-carbon triple bond, is a cornerstone of modern synthetic organic chemistry. fastercapital.com Its high degree of unsaturation and the linear geometry conferred by sp-hybridized carbon atoms provide a unique platform for a wide array of chemical transformations. numberanalytics.com Alkynes are not merely static structural elements; they are dynamic participants in reactions that build molecular complexity. fastercapital.com
Alkynes serve as versatile building blocks in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. fastercapital.comrawsource.com Their reactivity allows for participation in various reactions such as hydrogenation, halogenation, and cycloadditions. fastercapital.comyoutube.com For instance, the copper-catalyzed azide-alkyne cycloaddition, a key example of "click chemistry," utilizes the high reactivity of terminal alkynes to efficiently form stable triazole rings, a common scaffold in medicinal chemistry. fastercapital.com Furthermore, the acidity of the terminal alkyne's proton enables the formation of acetylides, which are potent nucleophiles for creating new carbon-carbon bonds. numberanalytics.com This reactivity is fundamental to constructing the carbon skeletons of many organic molecules. solubilityofthings.com
The Role of Propargylic Alcohols as Versatile Synthetic Intermediates
Propargylic alcohols, which contain both an alkyne and a hydroxyl group, are particularly valuable synthetic intermediates due to this dual functionality. rawsource.comsci-hub.se This combination allows for a diverse range of chemical manipulations, making them powerful precursors in organic synthesis. researchgate.net The hydroxyl group can be easily transformed or can direct the reactivity of the adjacent alkyne, while the alkyne itself can undergo a plethora of addition and coupling reactions. researchgate.netwikipedia.org
These compounds are precursors to a variety of other functional groups. For example, they can be oxidized to form propargylic ketones or acids. wikipedia.org They are also well-known to undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to yield α,β-unsaturated carbonyl compounds. wikipedia.org The strategic placement of the hydroxyl group also facilitates stereocontrolled reactions, enabling the synthesis of chiral molecules. Their utility is further demonstrated by their role in the synthesis of heterocycles, complex natural products, and polymers. rawsource.com
Contextualizing 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol within Advanced Chemical Research
This compound emerges as a compound of interest within the specialized field of synthetic methodology and potential applications in medicinal chemistry and materials science. Its structure, featuring a tertiary propargylic alcohol and a cyano-substituted phenyl ring, suggests its utility as a bespoke building block for more complex molecular architectures.
The synthesis of this compound has been achieved through modern cross-coupling techniques. One efficient method involves a copper-free Sonogashira coupling reaction between an aryl bromide and 2-methyl-3-butyn-2-ol (B105114). researchgate.net This palladium-catalyzed approach highlights the ongoing efforts to develop more sustainable and efficient synthetic protocols. researchgate.net
The presence of the 4-cyanophenyl group is particularly noteworthy. The cyano moiety is a versatile functional group that can be converted into other functionalities, such as carboxylic acids or amines, providing further avenues for molecular elaboration. Moreover, the cyanophenyl group is found in various biologically active molecules and can influence a compound's electronic properties and binding interactions with biological targets. nih.govnih.gov While direct research on the applications of this compound is specific, the broader class of compounds containing cyanophenyl and propargylic alcohol motifs is explored in medicinal chemistry for developing new therapeutic agents. nih.govontosight.ai For instance, related structures are investigated for their potential anticancer properties. nih.gov
Below is a data table summarizing some of the reported physical and spectroscopic data for this compound. researchgate.net
| Property | Value |
| Physical State | Pale yellow solid |
| Melting Point (°C) | 116-118 |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3412 (s), 2989 (s), 2241 (m), 1703 (s), 1372 (m), 1264 (s), 1164 (m), 941 (m) |
| Mass Spectrometry (m/z) | 203 (100), 187 (10), 169 (15), 159 (13), 129 (28), 115 (15), 101 (14) |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVANBECCZHGWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384909 | |
| Record name | 4-(4-cyanophenyl)-2-methyl-3-butyne-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80151-20-8 | |
| Record name | 4-(4-cyanophenyl)-2-methyl-3-butyne-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 4 Cyanophenyl 2 Methyl 3 Butyne 2 Ol
Transition-Metal-Catalyzed Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for their ability to form carbon-carbon bonds with high precision and efficiency. numberanalytics.com These methods are instrumental in the synthesis of complex molecules like 4-(4-cyanophenyl)-2-methyl-3-butyne-2-ol.
The Sonogashira coupling reaction, first reported in 1975, is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. libretexts.orgrsc.org The reaction is traditionally catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and a mild amine base. wikipedia.orglibretexts.org This methodology is widely applied to synthesize arylalkynes, such as this compound, by reacting 4-halobenzonitriles (e.g., 4-iodobenzonitrile (B145841) or 4-bromobenzonitrile) with 2-methyl-3-butyn-2-ol (B105114). rsc.orgbeilstein-journals.org The reaction typically proceeds under mild conditions, often at room temperature, and tolerates a wide array of functional groups. wikipedia.orgnrochemistry.com
The general reactivity of aryl halides in Sonogashira coupling follows the order: Ar–I > Ar–OTf ≥ Ar–Br ≫ Ar–Cl. wikipedia.orgrsc.org Consequently, aryl iodides are the most reactive substrates, often reacting at ambient temperatures, while the more readily available aryl bromides and chlorides may require more forcing conditions or highly active catalytic systems. wikipedia.orgrsc.org
Achieving high efficiency and yield in the Sonogashira coupling for the synthesis of this compound requires careful optimization of the catalytic system. This involves a systematic evaluation of ligands, bases, solvents, and reaction parameters like temperature and pressure. numberanalytics.comnumberanalytics.com
Palladium-Catalyzed Sonogashira Coupling Reactions
Optimization of Catalytic Systems for Efficiency and Yield
Ligand Selection and Impact on Reaction Outcomes
The choice of ligand, typically a phosphine (B1218219), is critical as it influences the stability and reactivity of the palladium catalyst. numberanalytics.com Ligand properties, such as steric bulk and electron-donating ability, can significantly affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle. libretexts.org
For the synthesis of related aryl-2-methyl-3-butyn-2-ols from sterically undemanding aryl halides, bulky and electron-rich phosphine ligands have proven to be highly effective. libretexts.orgacs.org For instance, tri-tert-butylphosphine (B79228) (P(t-Bu)₃) is often an ideal ligand for sterically unhindered acetylenes. acs.org In a study on the copper-free synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides, a catalytic system consisting of Pd(OAc)₂ and tri(p-tolyl)phosphine (P(p-tol)₃) was found to be highly effective. sigmaaldrich.comresearchgate.net For more challenging couplings, particularly those involving less reactive aryl chlorides, more sophisticated ligands such as XPhos are employed to achieve high yields. rsc.org The combination of bulky and electron-rich ligands generally leads to more efficient Sonogashira couplings. libretexts.org
| Ligand | Palladium Source | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| Triphenylphosphine (B44618) (PPh₃) | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | Aryl Iodides/Bromides | Standard, widely used ligand. Effective for reactive substrates like aryl iodides. | libretexts.org |
| Tri(p-tolyl)phosphine (P(p-tol)₃) | Pd(OAc)₂ | Aryl Bromides | Highly effective for the copper-free coupling with 2-methyl-3-butyn-2-ol. | sigmaaldrich.comresearchgate.net |
| XPhos | PdCl₂ | Aryl Chlorides | Enables the coupling of challenging, less reactive aryl chlorides at elevated temperatures. | rsc.org |
| SPhos / XPhos | Pd(OAc)₂ | Aryl Bromides | Effective for decarboxylative copper-free Sonogashira coupling. | beilstein-journals.org |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Pd/PR₃ complex | Aryl Bromides | Ideal for sterically undemanding acetylenes due to its bulk and electron-rich nature. | acs.org |
Role of Bases and Solvents in Reaction Kinetics
The solvent must solubilize the reactants and catalysts. Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (CH₃CN) are frequently used. numberanalytics.comnumberanalytics.com The solvent can also coordinate with the palladium catalyst, influencing its activity. cetjournal.it Research has shown that a mixture of solvents can sometimes provide superior results by balancing properties like polarity and coordinating ability. acs.org For instance, in one study, the use of water as a co-solvent with DMF led to a purer product, likely by enhancing the solubility of the inorganic base K₂CO₃. researchgate.net
| Base | Solvent | Key Features | Reference |
|---|---|---|---|
| Triethylamine (B128534) (Et₃N) | THF / DMF | Standard conditions; base can also act as a solvent. | wikipedia.orgkaust.edu.sa |
| DBU | THF | Highly effective in copper-free synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides. | sigmaaldrich.comresearchgate.net |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Used for coupling of aryl chlorides at high temperatures. | rsc.org |
| Potassium Carbonate (K₂CO₃) | H₂O-DMF | Water as a co-solvent enhances base solubility and product purity. | researchgate.net |
| Tetra-n-butylammonium fluoride (B91410) (TBAF) | THF | Used as a base in decarboxylative copper-free couplings. | beilstein-journals.org |
| Various Amines | N-methylpyrrolidinone (NMP) | Effective in copper-free couplings using dipyridylpalladium complexes. | wikipedia.org |
Temperature and Pressure Influence on Coupling Efficacy
Temperature is a critical parameter that directly affects the reaction rate. numberanalytics.com While many Sonogashira couplings with reactive aryl iodides can proceed at room temperature, less reactive substrates like aryl bromides and chlorides often require heating to achieve a reasonable reaction rate and yield. wikipedia.orgrsc.orgnrochemistry.com For example, the coupling of aryl chlorides with 2-methyl-3-butyn-2-ol has been successfully performed at 110 °C. rsc.org However, excessively high temperatures can lead to side reactions, such as Glaser-type homocoupling of the alkyne, or catalyst decomposition. numberanalytics.comrsc.org Therefore, optimizing the temperature is essential to balance reaction speed and selectivity. numberanalytics.com
The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inducing the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium(0) catalyst from oxidation. numberanalytics.comacs.org While most Sonogashira reactions are run at atmospheric pressure, in some cases, elevated pressure might be used, although this is less common for this specific coupling. numberanalytics.com
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Temperature | Room Temperature | Sufficient for highly reactive substrates like aryl iodides. | wikipedia.orgnrochemistry.com |
| 50 - 90 °C | Often required for aryl bromides to achieve good yields. | mdpi.combeilstein-journals.org | |
| >100 °C (e.g., 110-150 °C) | Necessary for unreactive substrates like aryl chlorides; increases risk of side reactions. | rsc.orgscielo.br | |
| Pressure | Inert Atmosphere (Ar, N₂) | Prevents catalyst oxidation and undesirable alkyne homocoupling. | numberanalytics.comacs.org |
While the classic Sonogashira reaction relies on a copper(I) co-catalyst, its presence can lead to issues, particularly the formation of alkyne homocoupling byproducts and difficulties in removing copper traces from the final product, which is a significant concern in pharmaceutical synthesis. beilstein-journals.org This has driven the development of copper-free Sonogashira coupling variants. rsc.orgresearchgate.net
In copper-free systems, the reaction is believed to proceed through a different mechanism where the amine base plays a more direct role in the catalytic cycle. wikipedia.orglibretexts.org These protocols often require more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle in the absence of copper. libretexts.org
Several efficient copper-free methods for the synthesis of 4-aryl-2-methyl-3-butyn-2-ols have been developed. One successful protocol utilizes a simple catalytic system of palladium acetate (B1210297) (Pd(OAc)₂) and tri(p-tolyl)phosphine (P(p-tol)₃) with DBU as the base in THF solvent for the coupling of various aryl bromides with 2-methyl-3-butyn-2-ol, affording the products in good to excellent yields. sigmaaldrich.comresearchgate.net Another innovative copper-free approach is the decarboxylative coupling reaction, where 4-hydroxy-4-methyl-2-pentynoic acid is coupled with aryl bromides. This reaction proceeds with a palladium catalyst, a bulky phosphine ligand like SPhos or XPhos, and tetra-n-butylammonium fluoride (TBAF) as the base. beilstein-journals.org These copper-free methods offer a more practical and cleaner route to the target compound, especially for large-scale synthesis. beilstein-journals.org
Decarboxylative Sonogashira Coupling Approaches
Decarboxylative coupling reactions have emerged as a powerful alternative to traditional cross-coupling methods, which often rely on pre-functionalized starting materials like aryl halides. In the context of synthesizing arylalkynes such as this compound, decarboxylative Sonogashira coupling offers a strategic advantage by utilizing readily available carboxylic acids. rsc.orgnih.gov
This approach typically involves the palladium-catalyzed reaction of an aryl carboxylic acid with a terminal alkyne. nih.gov The carboxylic acid is activated in situ, often by forming a mixed anhydride, which then undergoes oxidative addition to a low-valent palladium complex, followed by decarbonylation to generate an aryl-palladium intermediate. nih.gov This intermediate then participates in the standard Sonogashira catalytic cycle to yield the desired arylalkyne. nih.gov
A notable application of this methodology is the synthesis of aryl-2-methyl-3-butyn-2-ols through the palladium-catalyzed decarboxylative coupling of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides. beilstein-journals.orgnih.gov This copper-free method employs a catalytic system generated from Pd(OAc)₂ and a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, with tetra-n-butylammonium fluoride (TBAF) as the base in a solvent like tetrahydrofuran (THF). beilstein-journals.orgnih.gov The reaction demonstrates good compatibility with a range of substituted aryl bromides, offering an efficient route to the target compound's structural class. beilstein-journals.orgnih.gov
| Catalyst System | Ligand | Base | Solvent | Substrates | Product Class | Reference |
| Pd(OAc)₂ | SPhos or XPhos | TBAF | THF | 4-hydroxy-4-methyl-2-pentynoic acid, Aryl bromides | Aryl-2-methyl-3-butyn-2-ols | beilstein-journals.orgnih.gov |
| Pd(OAc)₂/Xantphos | - | - | - | Carboxylic acids, Alkynes | Arylalkynes | nih.gov |
| Cu salt | - | - | - | 2-Nitrobenzoic acids, Terminal alkynes | Internal aryl alkynes | nih.govacs.org |
Other Cross-Coupling Strategies for Arylalkyne Scaffolds
Beyond the Sonogashira reaction and its decarboxylative variants, a diverse array of cross-coupling strategies are available for the construction of arylalkyne scaffolds. These methods offer alternative pathways that can be advantageous depending on substrate availability and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are central to arylalkyne synthesis. organic-chemistry.org Variations include the use of organoindium compounds, which can react with aryl triflates or iodides in the presence of a palladium catalyst to yield arylalkynes with high chemoselectivity. organic-chemistry.org Similarly, the coupling of diaryliodonium compounds with enynes and electron-deficient alkynes is also a viable palladium-catalyzed route. organic-chemistry.org
Copper-catalyzed reactions also play a significant role. For instance, a copper-catalyzed decarboxylative coupling of aryl alkynyl carboxylic acids with reagents like paraformaldehyde and dicyclohexylamine (B1670486) can produce terminal allenes, which are structurally related to alkynes. researchgate.net
The choice of coupling partners can be expanded to include triarylsulfonium salts, which react with terminal alkynes at room temperature under palladium and copper co-catalysis to afford arylalkynes in good yields. organic-chemistry.org These alternative strategies underscore the versatility of modern cross-coupling chemistry in accessing complex molecular architectures.
| Coupling Reaction | Catalyst | Nucleophile | Electrophile | Key Features |
| Suzuki-Miyaura | Palladium | Potassium alkynyltrifluoroborates | - | Mild conditions, use of air-stable reagents. organic-chemistry.org |
| Negishi-type | Palladium | Alkynylzinc derivatives | Aryl electrophiles | Efficient for electron-deficient alkynes. organic-chemistry.org |
| Copper-catalyzed | Copper | Terminal alkynes | Diazo compounds | Non-basic conditions, room temperature. organic-chemistry.org |
Traditional and Emerging Synthetic Routes to Propargylic Alcohols
The propargylic alcohol moiety is a cornerstone of the this compound structure. Both traditional and modern synthetic methods are employed for its construction.
Favorskii-Type Acetylene Condensation Reactions for Core Structure Formation
The Favorskii reaction is a classic and direct method for the synthesis of propargylic alcohols. wikipedia.orgjk-sci.comchemeurope.com It involves the nucleophilic addition of a terminal alkyne to a carbonyl compound, such as a ketone or aldehyde, under basic conditions. wikipedia.orgjk-sci.comchemeurope.com The reaction is typically initiated by the deprotonation of the alkyne with a strong base, like potassium hydroxide (B78521) or an alkoxide, to form a metal acetylide in situ. wikipedia.orgchemeurope.com This acetylide then attacks the carbonyl carbon to form the corresponding propargyl alcohol. wikipedia.orgchemeurope.com
For the synthesis of tertiary propargylic alcohols, such as the core of this compound, a ketone is used as the carbonyl component. In this specific case, 4-cyanophenylacetylene would be reacted with acetone. The reaction has been improved to proceed under mild conditions (5-20 °C) using catalytic systems like Bu₄NOH/H₂O/DMSO, leading to high yields and selectivity. researchgate.net The enantioselective Favorskii reaction has also been developed, employing metal catalysts with chiral ligands to produce enantiomerically enriched propargylic alcohols. organicreactions.org
| Base/Catalyst System | Reactants | Product | Key Features | Reference |
| KOH or Alkoxide | Terminal alkyne, Ketone/Aldehyde | Propargylic alcohol | In situ formation of metal acetylide. wikipedia.orgchemeurope.com | |
| Bu₄NOH/H₂O/DMSO | Alkynes, Aldehydes/Ketones | Propargylic alcohols | Mild conditions, high yields (39-93%). researchgate.net | |
| Metal catalysts with chiral ligands | Alkyne, Carbonyl compound | Enantiomerically enriched propargylic alcohols | Asymmetric synthesis. organicreactions.org |
Multistep Syntheses involving Functional Group Interconversions on the Aryl Moiety
An alternative to direct coupling with a pre-functionalized aryl group is a multistep approach where the desired functional group, in this case, the cyano group, is introduced or modified at a later stage of the synthesis. This strategy, known as functional group interconversion (FGI), offers flexibility and can be advantageous if the target functional group is not compatible with the conditions of the key bond-forming reactions. ub.eduvanderbilt.edumit.edu
For the synthesis of this compound, a plausible FGI route could involve the initial synthesis of a precursor molecule, such as 4-(4-aminophenyl)-2-methyl-3-butyne-2-ol or 4-(4-bromophenyl)-2-methyl-3-butyne-2-ol. The amino or bromo group can then be converted to the cyano group through well-established transformations.
For instance, an amino group can be converted to a cyano group via the Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a cyanide salt, typically cuprous cyanide. A bromo-substituted precursor can be converted to the nitrile through a nucleophilic substitution reaction with a cyanide salt, often catalyzed by a palladium or nickel complex in what is known as a cyanation reaction.
These FGI strategies allow for the synthesis of a common intermediate that can be diversified into a range of analogs with different functional groups on the aromatic ring. ub.eduvanderbilt.edumit.edu
| Starting Functional Group | Reagents for Conversion to Cyano Group | Reaction Name |
| Amine (-NH₂) | 1. NaNO₂, HCl (diazotization) 2. CuCN | Sandmeyer Reaction |
| Bromide (-Br) | NaCN or KCN, Pd or Ni catalyst | Palladium- or Nickel-catalyzed Cyanation |
| Carboxylic Acid (-COOH) | 1. SOCl₂ (to form acid chloride) 2. NH₃ (to form amide) 3. Dehydrating agent (e.g., POCl₃) | Multi-step conversion |
Scalability and Process Intensification in Synthesis
The transition of a synthetic route from laboratory scale to industrial production necessitates considerations of scalability and process intensification. For the synthesis of this compound, particularly via Sonogashira coupling, these aspects are crucial for ensuring an efficient, safe, and cost-effective manufacturing process.
Process intensification often involves the use of continuous-flow reactors. acs.org A continuous-flow Sonogashira cross-coupling protocol has been developed for the synthesis of a key pharmaceutical intermediate, demonstrating the feasibility of using gaseous reagents like propyne (B1212725) in a safe and atom-efficient manner. acs.org This approach can lead to significantly shorter reaction times and higher productivity compared to traditional batch processes. acs.org For instance, a model Sonogashira reaction was successfully scaled up by a factor of 76 from lab to pilot scale, achieving a space-time yield of 412 kg m⁻³ h⁻¹ and a productivity rate of 0.078 kg h⁻¹. acs.org
The scalability of Sonogashira reactions also hinges on factors such as catalyst loading, the choice of base and solvent, and the management of co-catalysts like copper(I) iodide, which can complicate purification at larger scales. beilstein-journals.orghes-so.ch The development of copper-free Sonogashira protocols is a significant step towards more scalable and robust processes. beilstein-journals.orgnih.gov Furthermore, the use of heterogeneous catalysts, such as palladium single-atom catalysts, can simplify product purification and catalyst recycling, further enhancing the economic and environmental viability of the synthesis on a large scale. hes-so.ch
| Technology/Strategy | Application in Sonogashira Coupling | Advantages | Reference |
| Continuous-Flow Reactors | Use of gaseous reagents (e.g., propyne). | Enhanced safety, improved atom economy, shorter reaction times. acs.org | |
| Model-Based Scale-Up | Scaling from lab to pilot plant. | High space-time yield and productivity. acs.org | |
| Heterogeneous Catalysis | Palladium single-atom catalysts. | Simplified purification, catalyst recyclability. hes-so.ch | |
| Copper-Free Protocols | Elimination of copper co-catalyst. | Simplified purification, reduced waste. beilstein-journals.orgnih.gov |
Chemical Reactivity and Transformations of 4 4 Cyanophenyl 2 Methyl 3 Butyne 2 Ol
Reactions at the Terminal Alkyne Moiety
Chemoselective Hydrogenation Reactions
Hydrogenation of alkynes can be controlled to produce either alkenes through partial reduction or alkanes through complete saturation. The choice of catalyst and reaction conditions is crucial for achieving the desired level of reduction. libretexts.orgchemistrysteps.com
The partial hydrogenation of 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol can yield stereochemically distinct alkene products. The reduction can be stopped at the alkene stage by using "poisoned" or deactivated catalysts. chemistrysteps.comlumenlearning.com
cis-Alkene Formation : Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) facilitates the syn-addition of two hydrogen atoms across the triple bond. lumenlearning.comlibretexts.org This process is expected to convert this compound into the corresponding cis-alkene, (Z)-4-(4-Cyanophenyl)-2-methyl-3-butene-2-ol. The catalyst's reduced activity prevents the subsequent hydrogenation of the newly formed double bond. libretexts.org
trans-Alkene Formation : To form the trans-alkene, a dissolving metal reduction is typically employed, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.orglibretexts.org This reaction proceeds through a radical anion intermediate, leading to the anti-addition of hydrogen atoms. chemistrysteps.com This would yield (E)-4-(4-Cyanophenyl)-2-methyl-3-butene-2-ol.
The table below summarizes the expected conditions for these transformations.
| Target Product | Reagents | Catalyst | Expected Outcome |
| (Z)-4-(4-Cyanophenyl)-2-methyl-3-butene-2-ol | H₂ | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Selective syn-addition to form the cis-alkene |
| (E)-4-(4-Cyanophenyl)-2-methyl-3-butene-2-ol | Na or Li, NH₃ (l) | None | Selective anti-addition to form the trans-alkene |
Complete reduction of the alkyne to an alkane is achieved using more active metal catalysts. This reaction involves the addition of two equivalents of hydrogen gas across the triple bond, proceeding through an alkene intermediate that is not isolated. libretexts.org For this compound, this transformation yields 4-(4-Cyanophenyl)-2-methyl-butan-2-ol.
Commonly used catalytic systems for this full hydrogenation include platinum, palladium, or nickel catalysts, often dispersed on a high-surface-area support like carbon (Pd/C). lumenlearning.comlibretexts.org
| Target Product | Reagents | Catalyst | Expected Outcome |
| 4-(4-Cyanophenyl)-2-methyl-butan-2-ol | H₂ (2 equivalents or excess) | Pd/C, PtO₂, or Raney Ni | Complete saturation of the triple bond to form the corresponding alkane |
Hydration and Hydrofunctionalization Reactions
The addition of water across the triple bond of this compound is a key reaction for synthesizing carbonyl compounds. This hydration typically follows Markovnikov's rule, where the initial addition of water across the alkyne forms an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form. libretexts.org
For a terminal alkyne like this compound, Markovnikov hydration places the hydroxyl group on the more substituted internal carbon of the triple bond. The subsequent keto-enol tautomerization results in the formation of a methyl ketone. libretexts.org This reaction is traditionally catalyzed by a mixture of mercuric sulfate (B86663) (HgSO₄) in aqueous sulfuric acid (H₂SO₄). libretexts.org The expected product is 4-(4-cyanophenyl)-2-hydroxy-2-methylbutan-3-one.
Alternative catalysts, including those based on ruthenium or gold, can also promote alkyne hydration, sometimes under milder conditions or with different regioselectivity (anti-Markovnikov addition to yield aldehydes). chem-station.com Furthermore, hydrocyanation offers another route for hydrofunctionalization, with rhodium-catalyzed methods enabling the anti-Markovnikov addition of HCN to yield E-configured alkenyl nitriles. organic-chemistry.orgresearchgate.netacs.org
Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Diels-Alder Reactions)
The alkyne moiety serves as an excellent component in cycloaddition reactions for the construction of five- and six-membered rings.
[3+2] Cycloadditions : These reactions involve a three-atom dipole reacting with the two π-electrons of the alkyne. A prominent example is the Huisgen cycloaddition, where an organic azide (B81097) reacts with the terminal alkyne to form a 1,2,3-triazole ring. libretexts.org This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry." The reaction of this compound with an azide (e.g., benzyl (B1604629) azide) would yield a highly substituted triazole. Other [3+2] cycloadditions include reactions with diazo compounds to synthesize furans or with oxiranes to form dihydrofurans. acs.orgrsc.org
Diels-Alder [4+2] Reactions : In the Diels-Alder reaction, the alkyne can function as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.org Because the dienophile is an alkyne, the resulting product is a 1,4-cyclohexadiene (B1204751) derivative. quimicaorganica.orgyoutube.com The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The cyanophenyl group on this compound would likely enhance its reactivity in this context, allowing it to react with electron-rich dienes like 1,3-butadiene (B125203) to form a substituted 1,4-cyclohexadiene.
Halogenation and Hydrohalogenation of the Alkyne
The triple bond of this compound can react with halogens and hydrogen halides (HX, where X = Cl, Br, I) in electrophilic addition reactions.
Hydrohalogenation : The addition of one equivalent of a hydrogen halide like HBr or HCl proceeds according to Markovnikov's rule. The hydrogen atom adds to the terminal carbon, and the halide adds to the more substituted internal carbon, forming a vinyl halide. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a vinyl cation intermediate, which is stabilized on the more substituted carbon. masterorganicchemistry.com With an excess of HX (two or more equivalents), a second addition occurs, also following Markovnikov's rule, to yield a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.comjove.com
Halogenation : The addition of halogens such as Br₂ or Cl₂ across the triple bond can also occur. The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene, with the anti-addition product often being favored. With two equivalents of the halogen, a tetrahaloalkane is produced.
The table below outlines the expected products from these addition reactions.
| Reaction | Reagents | Expected Intermediate Product (1 eq.) | Expected Final Product (2+ eq.) |
| Hydrobromination | HBr | 2-Bromo-4-(4-cyanophenyl)-2-methyl-3-butene | 2,2-Dibromo-4-(4-cyanophenyl)-2-methylbutane |
| Bromination | Br₂ | (E)-1,2-Dibromo-4-(4-cyanophenyl)-2-methyl-3-butene | 1,1,2,2-Tetrabromo-4-(4-cyanophenyl)-2-methylbutane |
Reactions Involving the Tertiary Hydroxyl Group
The tertiary hydroxyl group in this compound is a key site for various chemical modifications, including derivatization, elimination, and rearrangement reactions.
Derivatization for Protection and Activation
The tertiary hydroxyl group can be derivatized to form ethers or esters. This is often done to protect the hydroxyl group during reactions at other sites of the molecule or to convert it into a better leaving group for subsequent transformations. Common derivatization reactions for tertiary alcohols include silylation, acetylation, and the formation of tosylates.
For instance, silylation can be achieved by reacting the alcohol with a silyl (B83357) halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. This forms a bulky silyl ether, which is stable under a wide range of reaction conditions but can be readily removed when desired.
Table 1: Representative Derivatization Reactions of Tertiary Propargylic Alcohols
| Reagent | Product Type | Typical Conditions | Purpose |
| TBDMSCl, Imidazole | Silyl Ether | DMF, Room Temperature | Protection of the hydroxyl group |
| Acetic Anhydride, Pyridine | Acetate Ester | Room Temperature or gentle heating | Protection or activation |
| p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate Ester | 0 °C to Room Temperature | Conversion to a good leaving group |
Elimination Reactions to Form Enynes
Under acidic conditions, the tertiary hydroxyl group can be eliminated as a water molecule to generate a resonance-stabilized carbocation. Subsequent loss of a proton from an adjacent carbon atom leads to the formation of a carbon-carbon double bond, resulting in an enyne structure. The dehydration of tertiary alcohols is a common synthetic transformation. For this compound, this reaction would yield 4-(4-cyanophenyl)-2-methyl-1-buten-3-yne.
The conditions for such elimination reactions typically involve treatment with a strong acid such as sulfuric acid or phosphoric acid, often with heating.
Table 2: Typical Conditions for Elimination Reactions of Tertiary Alcohols
| Reagent(s) | Product Type | Typical Conditions |
| Conc. H₂SO₄ | Alkene | Heat |
| Conc. H₃PO₄ | Alkene | Heat |
| p-Toluenesulfonic acid | Alkene | Toluene (B28343), Reflux (Dean-Stark) |
Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement)
The Meyer-Schuster rearrangement is a characteristic reaction of secondary and tertiary propargyl alcohols, which involves an acid-catalyzed isomerization to an α,β-unsaturated ketone or aldehyde. Current time information in Одинцовский городской округ, RU.organicreactions.org In the case of the tertiary alcohol this compound, this rearrangement would be expected to yield an α,β-unsaturated ketone.
The reaction is initiated by the protonation of the hydroxyl group, followed by its departure as water to form a carbocation. A subsequent 1,3-shift of the hydroxyl group (as water) and tautomerization of the resulting allenol intermediate leads to the final product. Current time information in Одинцовский городской округ, RU. Various catalysts, including strong acids and transition metal complexes, can be employed to facilitate this transformation. wikipedia.org The presence of the electron-withdrawing cyanophenyl group may influence the rate and efficiency of the rearrangement.
Table 3: Catalysts for the Meyer-Schuster Rearrangement of Propargylic Alcohols
| Catalyst Type | Examples | Typical Conditions |
| Brønsted Acids | H₂SO₄, p-TsOH, H₃PO₄ | Protic or aprotic solvents, often with heating |
| Lewis Acids | InCl₃, Sc(OTf)₃ | Milder conditions, improved selectivity |
| Transition Metal Catalysts | Au(I), Ru(II), Ag(I) complexes | Often at room temperature, high efficiency |
Transformations of the Aromatic Nitrile Functionality
The aromatic nitrile group is a versatile functional group that can undergo hydrolysis to form carboxylic acids or amides, and reduction to yield amines or imines.
Hydrolysis to Carboxylic Acids or Amides
The cyano group can be hydrolyzed under either acidic or basic conditions. lumenlearning.comchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. libretexts.org This process first yields an amide intermediate, which can be isolated under controlled conditions, or can undergo further hydrolysis to the corresponding carboxylic acid upon extended reaction times or with more vigorous conditions.
Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). This initially produces the carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.com Partial hydrolysis to the amide can also be achieved under basic conditions, often with careful control of the reaction parameters.
Table 4: Conditions for the Hydrolysis of Aromatic Nitriles
| Product | Reagents and Conditions |
| Carboxylic Acid | H₂SO₄/H₂O, heat; or NaOH/H₂O, heat, then H₃O⁺ workup |
| Amide | H₂SO₄/H₂O, controlled temperature and time; or H₂O₂, base |
Reduction to Amines or Imines
The nitrile group can be reduced to a primary amine using various reducing agents. organic-chemistry.org Catalytic hydrogenation over a metal catalyst such as Raney nickel, platinum, or palladium is a common method. researchgate.net This process typically requires high pressure of hydrogen gas.
Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can be employed. These reagents are powerful enough to reduce the nitrile to the corresponding primary amine, 4-(4-(aminomethyl)phenyl)-2-methyl-3-butyne-2-ol. The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule, such as the alkyne. Selective reduction of the nitrile in the presence of an alkyne can be challenging but may be achieved with specific reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. nih.gov
Partial reduction to an imine is also possible under specific conditions, for instance, using diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by hydrolysis of the resulting imine to an aldehyde.
Table 5: Reagents for the Reduction of Aromatic Nitriles
| Product | Reagent(s) | Selectivity Considerations |
| Primary Amine | H₂, Raney Ni/Pt/Pd; LiAlH₄; BH₃·THF | May also reduce the alkyne bond depending on the catalyst and conditions. |
| Primary Amine | Diisopropylaminoborane/cat. LiBH₄ | Can be selective for the nitrile over unconjugated alkynes. nih.gov |
| Aldehyde (via Imine) | DIBAL-H, then H₂O workup | Requires careful temperature control to avoid over-reduction. |
Nucleophilic Additions to the Nitrile
The nitrile group (C≡N) in this compound is a versatile functional group that can undergo nucleophilic addition reactions. The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles.
A variety of nucleophiles can react with the nitrile group, leading to the formation of different functional groups. Common nucleophilic additions include reactions with organometallic reagents (e.g., Grignard reagents, organolithium reagents), hydrides, and water (hydrolysis).
Reaction with Organometallic Reagents: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the nitrile group is a well-established method for the synthesis of ketones. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to the corresponding ketone. For this compound, this reaction would lead to the formation of a ketone where the cyano group is replaced by a carbonyl group bonded to the alkyl or aryl group from the Grignard reagent.
Illustrative Data Table: Nucleophilic Addition of Grignard Reagents to the Nitrile Group
| Grignard Reagent (R-MgX) | Expected Ketone Product | Reaction Conditions (General) |
| Methylmagnesium bromide (CH₃MgBr) | 4-(4-Acetylphenyl)-2-methyl-3-butyne-2-ol | 1. Diethyl ether, 0°C to rt |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 4-(4-Propanoylphenyl)-2-methyl-3-butyne-2-ol | 1. Diethyl ether, 0°C to rt |
| Phenylmagnesium bromide (C₆H₅MgBr) | 4-(4-Benzoylphenyl)-2-methyl-3-butyne-2-ol | 1. Diethyl ether, 0°C to rt |
Note: This table is illustrative and based on general reactivity patterns of nitriles. Specific yields and optimal conditions would need to be determined experimentally for this compound.
Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation involves the nucleophilic addition of hydride ions to the carbon of the nitrile group. The reaction typically proceeds in an ethereal solvent followed by an aqueous workup.
Illustrative Data Table: Reduction of the Nitrile Group
| Reducing Agent | Expected Amine Product | Reaction Conditions (General) |
| Lithium aluminum hydride (LiAlH₄) | 4-(4-(Aminomethyl)phenyl)-2-methyl-3-butyne-2-ol | 1. THF, 0°C to rt |
| Raney Nickel / H₂ | 4-(4-(Aminomethyl)phenyl)-2-methyl-3-butyne-2-ol | High pressure H₂, Ethanol, rt |
Note: This table is illustrative and based on general reactivity patterns of nitriles. Specific yields and optimal conditions would need to be determined experimentally.
Regio- and Stereoselectivity in Complex Chemical Transformations
The presence of multiple reactive sites in this compound—the alkyne, the nitrile, and the tertiary alcohol—raises questions of regio- and stereoselectivity in more complex chemical transformations. The outcome of such reactions will be influenced by the nature of the reagents, catalysts, and reaction conditions.
Reactions involving the Alkyne: The internal alkyne is a key site for various addition reactions. For instance, hydrogenation of the alkyne can lead to either a cis-alkene, a trans-alkene, or an alkane, depending on the catalyst and conditions used.
Syn-addition: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would be expected to produce the cis-alkene with high stereoselectivity.
Anti-addition: Reduction with sodium in liquid ammonia (a dissolving metal reduction) would likely yield the trans-alkene.
Full reduction: Hydrogenation with a more active catalyst like palladium on carbon (Pd/C) would lead to the corresponding alkane.
The regioselectivity of additions to the alkyne in unsymmetrical reagents would be influenced by both electronic and steric factors of the cyanophenyl and the tertiary alcohol-containing substituent.
Cycloaddition Reactions: The alkyne can also participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles or Diels-Alder reactions if the alkyne is sufficiently activated. The regioselectivity of these reactions would be dictated by the electronic properties of the substituents on the alkyne. The electron-withdrawing nature of the cyanophenyl group would influence the polarization of the alkyne and thus the orientation of the incoming dipole or diene.
Illustrative Data Table: Potential Regio- and Stereoselective Transformations
| Reaction Type | Reagents and Conditions | Expected Major Product (Regio-/Stereoisomer) |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | (Z)-4-(4-Cyanophenyl)-2-methylbut-3-en-2-ol |
| Dissolving Metal Reduction | Na, NH₃ (liq.) | (E)-4-(4-Cyanophenyl)-2-methylbut-3-en-2-ol |
| [3+2] Cycloaddition | Benzyl azide, Cu(I) catalyst | Regioisomeric mixture of 1,4- and 1,5-disubstituted triazoles |
Note: This table is illustrative and based on general principles of alkyne reactivity. The specific outcomes for this compound would require experimental verification.
Mechanistic and Computational Perspectives on the Synthesis of this compound
The synthesis of complex organic molecules such as this compound, a disubstituted alkyne, is underpinned by powerful catalytic methods. The most common and efficient route for its preparation is the Sonogashira cross-coupling reaction. mdpi.combeilstein-journals.org This reaction creates a carbon-carbon bond between a terminal alkyne (2-methyl-3-butyn-2-ol) and an aryl halide (typically 4-iodo- or 4-bromobenzonitrile). beilstein-journals.orgwikipedia.org Understanding the intricate details of the reaction mechanism is crucial for optimizing reaction conditions and maximizing yield and selectivity. Modern computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the reaction pathways, transition states, and the electronic factors governing the transformation. libretexts.orgresearchgate.net
Mechanistic Investigations and Computational Chemical Studies
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and, in its classic form, a copper co-catalyst. wikipedia.orgorganic-chemistry.org The mechanism is generally understood to involve two interconnected catalytic cycles. The palladium cycle orchestrates the main cross-coupling events, while the copper cycle facilitates the activation of the alkyne. wikipedia.org
The key steps in the palladium cycle are:
Reductive Elimination: An active Palladium(0) species is generated from a Palladium(II) precatalyst.
Oxidative Addition: The aryl halide (4-halobenzonitrile) adds to the Pd(0) center, forming a Pd(II) intermediate. wikipedia.org
Transmetalation: A copper acetylide species, formed in the copper cycle, transfers the alkynyl group (from 2-methyl-3-butyn-2-ol) to the Pd(II) complex.
Reductive Elimination: The final step involves the formation of the C(sp²)-C(sp) bond, yielding the product 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol and regenerating the Pd(0) catalyst. wikipedia.org
The ligands coordinated to the palladium center play a pivotal role in modulating the catalyst's reactivity and stability, thereby influencing the structure and energy of the transition states throughout the catalytic cycle. libretexts.org The choice of ligand can significantly impact reaction rates and selectivity. numberanalytics.com
Commonly used ligands are phosphines, such as triphenylphosphine (B44618) (PPh₃), and N-heterocyclic carbenes (NHCs). The electronic and steric properties of these ligands are critical. numberanalytics.com
Electronic Effects: Electron-rich ligands enhance the electron density on the palladium atom. This increased nucleophilicity of the metal center facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.orgresearchgate.net For the synthesis of this compound, using an electron-rich phosphine (B1218219) could therefore lower the activation energy of the transition state for the addition of 4-halobenzonitrile.
Steric Effects: The bulkiness of a ligand influences the coordination environment around the palladium center. Sterically demanding (bulky) ligands can promote the reductive elimination step by favoring a less crowded, lower coordination number complex, thereby facilitating the release of the final product. libretexts.org Furthermore, bulky ligands can create a specific geometry in the transition state that may enhance selectivity for the desired cross-coupling product over side products like homocoupling of the alkyne. numberanalytics.com
| Ligand Type | Key Property | Effect on Transition State / Reaction Step | Example |
|---|---|---|---|
| Monodentate Phosphines | Moderate Sterics, Electron-donating | General-purpose, facilitates oxidative addition. | Triphenylphosphine (PPh₃) |
| Bulky Phosphines | High Steric Hindrance, Electron-rich | Promotes reductive elimination, can increase reaction rates by facilitating catalyst turnover. | XPhos, SPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors (very electron-rich) | Forms highly stable and active catalysts, strongly promotes oxidative addition. | IPr, IMes |
| Bidentate Phosphines | Chelating, defined bite angle | Stabilizes the palladium center, can influence selectivity and catalyst longevity. | dppf, dppe |
The choice of solvent is another critical parameter that can profoundly influence the kinetics and outcome of the Sonogashira reaction. lucp.netresearchgate.net Solvents can affect the solubility of reactants and catalysts, stabilize charged intermediates or transition states, and in some cases, directly participate in the reaction mechanism. lucp.net
The effect of a solvent is often correlated with its physical properties, such as polarity (dielectric constant) and its ability to act as a hydrogen bond donor or acceptor. lucp.net
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Tetrahydrofuran (B95107) (THF) are commonly used. mdpi.com Their polarity can help stabilize the polar transition states, particularly the oxidative addition step, which involves a change in the oxidation state and geometry of the palladium complex. This stabilization lowers the activation energy and can accelerate the reaction rate. lucp.net
Nonpolar Solvents: Solvents like toluene (B28343) or hexane (B92381) are also effective. In these environments, the aggregation of catalyst species may be different, and the solubility of reactants can be a key factor. The choice between polar and nonpolar solvents often requires empirical optimization for a specific set of substrates. hes-so.ch
Amine Solvents/Bases: Often, an amine such as triethylamine (B128534) or piperidine (B6355638) is used as both the base and the solvent (or co-solvent). The amine neutralizes the hydrogen halide (HX) produced during the reaction and also plays a role in the deprotonation of the terminal alkyne in the copper cycle. wikipedia.org
| Solvent | Type | Dielectric Constant (approx.) | Potential Effect on Sonogashira Coupling |
|---|---|---|---|
| Toluene | Nonpolar | 2.4 | Good solubility for many organic substrates and catalysts. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Commonly used, balances polarity and solubility. wikipedia.org |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | High polarity can stabilize polar intermediates and transition states, potentially increasing reaction rates. mdpi.com |
| Triethylamine (Et₃N) | Amine (Base/Solvent) | 2.4 | Acts as both a base and solvent, driving the reaction by neutralizing HX. rsc.org |
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of complex organometallic reactions like the Sonogashira coupling. researchgate.netdigitellinc.com DFT calculations allow researchers to model the reaction at a molecular level, providing detailed information that is often difficult or impossible to obtain through experimental methods alone. acs.org
A primary application of DFT is the calculation of the potential energy surface for the entire reaction pathway. researchgate.netrsc.org By identifying the structures and energies of all reactants, intermediates, transition states (TS), and products, a detailed reaction energy profile can be constructed.
For the synthesis of this compound, a DFT study would map out the energies of each step in the Pd/Cu catalytic cycles. Such a profile reveals the activation energy (ΔG‡) for each elementary step. The step with the highest activation energy is the rate-determining step (RDS) of the reaction. nih.gov Computational studies on Sonogashira reactions frequently identify the oxidative addition of the aryl halide to the Pd(0) complex as the RDS. nih.gov The calculated energy profile can then be compared with experimental kinetic data to validate the proposed mechanism.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| - | Reactants (Pd(0)L₂ + Ar-X + R-C≡CH) | 0.0 |
| Oxidative Addition | TS for Oxidative Addition | +22.5 (Rate-Determining) |
| - | Pd(II) Intermediate (Ar-Pd(L)₂-X) | -5.2 |
| Transmetalation | TS for Transmetalation | +10.8 |
| - | Coupling Intermediate (Ar-Pd(L)₂-C≡CR) | -8.1 |
| Reductive Elimination | TS for Reductive Elimination | +5.5 |
| - | Products (Ar-C≡CR + Pd(0)L₂) | -15.0 |
DFT calculations provide detailed information about the electronic structure of the molecules involved in the reaction. Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can explain the reactivity of the species.
For instance, in the oxidative addition step, the reaction can be viewed as an interaction between the HOMO of the Pd(0) catalyst and the LUMO of the aryl halide (4-halobenzonitrile). A smaller HOMO-LUMO gap generally correlates with higher reactivity. Furthermore, DFT can be used to calculate various reactivity descriptors:
Atomic Charges: Calculating the partial charges on atoms can reveal the most electrophilic (positive) and nucleophilic (negative) sites in a molecule, predicting how reactants will interact.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across a molecule, providing a clear picture of electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.
Fukui Functions: These descriptors identify which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack, offering a more sophisticated view of local reactivity than simple atomic charges.
By comparing the energy barriers for different possible reaction pathways, DFT can be a powerful predictive tool. In the context of the Sonogashira reaction, a key challenge is often the prevention of undesired side reactions, most notably the homocoupling (Glaser coupling) of the terminal alkyne to form a diyne.
DFT calculations can be used to compare the activation energy for the desired cross-coupling pathway versus the homocoupling pathway. If the calculated energy barrier for homocoupling is significantly higher than for cross-coupling under a given set of conditions (catalyst, ligand, solvent), the reaction is predicted to be highly selective for the desired product, this compound. These predictive capabilities allow for the in silico screening of different ligands and reaction conditions to identify the optimal setup for maximizing selectivity and yield before extensive experimental work is undertaken. nih.gov
Absence of Specific Research Data
Quantum chemical approaches, such as Density Functional Theory (DFT), are powerful tools used to understand molecular structure, reactivity, and intermolecular interactions. These studies typically involve calculations of:
Molecular Geometry Optimization: To find the most stable three-dimensional structure.
Frontier Molecular Orbitals (HOMO-LUMO): To understand chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for predicting non-covalent interactions.
Natural Bond Orbital (NBO) Analysis: To investigate charge transfer and donor-acceptor interactions within the molecule.
Such analyses provide valuable data that can be tabulated, including bond lengths, bond angles, dihedral angles, orbital energies, and stabilization energies from intermolecular interactions.
However, without specific research conducted on This compound , it is not possible to provide the detailed research findings and data tables requested for the "Quantum Chemical Approaches to Molecular Interactions" section of the article. Generating such specific data would require performing original computational chemistry research, which is beyond the scope of this request.
Therefore, the section on focusing on quantum chemical approaches for this particular compound cannot be completed at this time due to the lack of primary source material.
Synthesis and Structural Elucidation of Novel Derivatives and Analogues
Design Principles for Structural Diversification
The rational design of new derivatives of 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol is centered on systematically altering its constituent parts to modulate its physicochemical properties. This diversification is primarily achieved by modifying the aromatic substituent and the propargylic alcohol backbone.
Variation of the Aromatic Substituent
The 4-cyanophenyl moiety is a key component for structural diversification. The cyano group is a potent electron-withdrawing group that influences the electronic properties of the entire molecule. Replacing this group with other substituents allows for a fine-tuning of these properties. The design principles involve introducing a variety of functional groups at the para-position of the phenyl ring to explore the impact of electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and sterically different groups.
Key variations can include:
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and halides (-F, -Cl, -Br) can be used to maintain or enhance the electron-deficient nature of the aromatic ring.
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and dimethylamino (-N(CH₃)₂) can be introduced to increase the electron density of the aromatic ring.
Hydrogen-Bonding Groups: Functional groups like hydroxyl (-OH) or carboxyl (-COOH) can be incorporated to introduce new hydrogen bonding capabilities.
These modifications are designed to systematically probe the structure-property relationships of the molecular scaffold.
Table 1: Examples of Aromatic Ring Substituents for Diversification
| Substituent (X) | Electronic Nature | Potential Impact |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Enhances electron deficiency |
| -Cl | Weakly Electron-Withdrawing | Modifies lipophilicity and electronics |
| -F | Weakly Electron-Withdrawing | Can improve metabolic stability |
| -OCH₃ | Strongly Electron-Donating | Increases electron density |
Modifications to the Propargylic Alcohol Backbone
Potential modifications include:
Altering the Gem-Dimethyl Group: The two methyl groups on the carbinol carbon can be replaced with other alkyl groups (e.g., ethyl, propyl) or incorporated into a cyclic structure (e.g., a cyclopropyl (B3062369) or cyclobutyl ring) to introduce steric hindrance and alter the conformation.
Modification of the Hydroxyl Group: The tertiary alcohol can be converted into ethers (e.g., -OCH₃) or esters (e.g., -OC(O)CH₃) to remove the hydrogen-bond donating capability and increase lipophilicity.
Changes to the Alkyne Unit: While preserving the core connectivity, the alkyne can be used as a handle for further reactions, such as cycloadditions, to build more complex fused-ring systems.
Synthetic Strategies for Analogues
The creation of novel derivatives based on the design principles outlined above requires robust and flexible synthetic methodologies. Strategies often involve either building the analogues from scratch or modifying the parent compound in the final stages of a synthetic sequence.
Late-Stage Functionalization of the Core Scaffold
Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into a complex molecule at a late point in its synthesis. rsc.org This approach is highly efficient as it bypasses the need to re-synthesize each new analogue from the beginning. For the this compound scaffold, several LSF strategies could be employed.
For instance, the cyano group could be chemically transformed through reduction to an aminomethyl group (-CH₂NH₂) or hydrolysis to a carboxylic acid group (-COOH). The aromatic ring itself could also be a target for C-H activation/functionalization reactions, allowing for the introduction of new substituents at the ortho positions relative to the alkyne, provided a suitable directing group strategy is employed. The hydroxyl group of the propargylic alcohol also serves as a key handle for LSF, enabling the synthesis of a variety of ethers and esters. acs.org
Parallel Synthesis Approaches for Compound Libraries
To rapidly explore the structure-property landscape, parallel synthesis techniques can be employed to create large libraries of related compounds simultaneously. mdpi.com This high-throughput approach is particularly well-suited for generating analogues of this compound.
A common strategy would involve a convergent synthesis based on a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This could be implemented in two ways:
Varying the Aromatic Component: A single, protected propargylic alcohol (e.g., 2-methyl-3-butyn-2-ol) can be coupled with a library of different para-substituted aryl halides (e.g., 4-iodobenzonitrile (B145841), 1-bromo-4-nitrobenzene, etc.).
Varying the Alkyne Component: A single aryl halide (e.g., 4-iodobenzonitrile) can be coupled with a library of different terminal propargylic alcohols.
These reactions can be performed in parallel in multi-well plates, followed by purification and characterization, to efficiently generate a large number of diverse analogues for further investigation.
Advanced Spectroscopic Methodologies for Structural Elucidation
The unambiguous confirmation of the chemical structures of newly synthesized analogues is critical. A combination of advanced spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For a derivative, one would expect to see characteristic signals for the aromatic protons, the methyl groups on the carbinol carbon, and the hydroxyl proton.
¹³C NMR provides information on the number of different types of carbon atoms. Key signals would include those for the quaternary carbons of the alkyne, the carbinol carbon, the aromatic carbons (including the ipso-carbon attached to the cyano group), and the carbon of the cyano group itself.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For derivatives of this compound, characteristic absorption bands would include:
A broad O-H stretch around 3300-3600 cm⁻¹ for the alcohol.
A sharp C≡N stretch around 2220-2240 cm⁻¹.
A weak C≡C stretch around 2100-2260 cm⁻¹.
C-H stretches for the aromatic and methyl groups.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental formula. This technique is invaluable for verifying that the synthesized compound has the expected atomic composition.
Table 2: Hypothetical Spectroscopic Data for 4-(4-Nitrophenyl)-2-methyl-3-butyne-2-ol
| Technique | Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.20 (d, 2H), 7.60 (d, 2H), 2.1 (s, 1H, -OH), 1.6 (s, 6H) | Signals consistent with a para-substituted nitrobenzene (B124822) ring and a gem-dimethyl propargylic alcohol structure. |
| ¹³C NMR | δ 147.5, 132.8, 130.2, 123.5, 92.1, 85.4, 65.7, 31.2 | Carbon signals corresponding to the aromatic ring, the alkyne, the carbinol carbon, and the methyl groups. |
| IR (cm⁻¹) | 3450 (br), 2980, 2235, 1520, 1345 | Presence of O-H (alcohol), C-H (aliphatic), C≡N (nitrile), and NO₂ (nitro) functional groups confirmed. |
| HRMS (m/z) | [M+H]⁺ calculated for C₁₁H₁₂NO₃: 206.0817; found: 206.0815 | The measured mass is consistent with the expected elemental formula. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of novel derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.
In the ¹H NMR spectrum of a typical derivative, the aromatic protons of the 4-cyanophenyl group exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets in the downfield region (typically δ 7.5-7.7 ppm). The protons ortho to the cyano group are more deshielded than those meta to it. The hydroxyl proton of the tertiary alcohol presents as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The most shielded signals in the spectrum are from the two equivalent methyl groups, which appear as a sharp singlet at approximately δ 1.6 ppm. rsc.org
The ¹³C NMR spectrum provides further structural confirmation. The quaternary carbon of the cyano group is observed in the δ 110-120 ppm range. The aromatic carbons show distinct signals between δ 125-135 ppm, with the carbon attached to the alkyne being the most downfield in this region. The two sp-hybridized carbons of the alkyne moiety are found between δ 80-100 ppm. The quaternary carbon of the tertiary alcohol appears around δ 65 ppm, and the carbons of the two methyl groups give a signal at approximately δ 31 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH (ortho to CN) | 7.65 (d, J=8.4 Hz, 2H) | 132.2 |
| Aromatic CH (meta to CN) | 7.45 (d, J=8.4 Hz, 2H) | 132.0 |
| C-CN | - | 118.5 |
| C-Ar | - | 127.8 |
| Alkyne C-Ar | - | 98.0 |
| Alkyne C-C(CH₃)₂ | - | 80.7 |
| Quaternary C-OH | - | 65.6 |
| Hydroxyl OH | 2.40 (s, 1H) | - |
| Methyl CH₃ | 1.62 (s, 6H) | 31.3 |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, offers complementary information for the structural characterization of this compound derivatives.
FTIR Spectroscopy: The FTIR spectrum is particularly useful for identifying key functional groups. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the aromatic nitrile group. spectroscopyonline.com The disubstituted alkyne C≡C triple bond stretch will appear as a weak to medium intensity band around 2100-2260 cm⁻¹. youtube.com A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the tertiary alcohol. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary data, especially for the symmetric and non-polar bonds. The C≡C triple bond of the alkyne, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum in the 2100-2250 cm⁻¹ region. nih.govacs.org Similarly, the C≡N stretch of the nitrile group is also Raman active and appears in the 2220-2240 cm⁻¹ range. researchgate.net Aromatic ring vibrations can also be observed, providing a fingerprint of the substitution pattern.
Table 2: Characteristic Vibrational Frequencies for this compound Derivatives
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 (broad) | - | Stretching |
| C-H (Aromatic) | 3000-3100 | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | 2850-3000 | Stretching |
| C≡N (Nitrile) | 2220-2240 (strong, sharp) | 2220-2240 (strong) | Stretching |
| C≡C (Alkyne) | 2100-2260 (weak-medium) | 2100-2250 (strong) | Stretching |
| C=C (Aromatic) | 1450-1600 | 1450-1600 | Ring Stretching |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of novel derivatives of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a synthesized compound.
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For tertiary alcohols like these derivatives, the molecular ion peak (M⁺) may be weak or absent. whitman.edu A common fragmentation pathway is the α-cleavage, leading to the loss of a methyl radical (M-15) to form a stable oxonium ion. Another characteristic fragmentation for alcohols is the loss of a water molecule (M-18). libretexts.org For aromatic nitriles, the molecular ion is typically strong. Fragmentation can involve the loss of HCN (M-27) or the cyano radical (M-26). miamioh.edu
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Species | Predicted m/z | Description |
| [M+H]⁺ | 186.0913 | Protonated Molecule |
| [M-CH₃]⁺ | 170.0600 | Loss of a methyl radical |
| [M-H₂O]⁺ | 168.0808 | Loss of water |
X-ray Crystallography for Absolute Stereochemistry and Conformation
The crystal structure would reveal the linear geometry of the alkyne and the tetrahedral arrangement around the tertiary alcohol carbon. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking of the aromatic rings, can also be elucidated, providing insights into the crystal packing and solid-state properties of the material. acs.orgacs.org
Chromatographic Techniques for Purification and Analysis of Derivatives
Chromatographic techniques are essential for both the purification of newly synthesized derivatives of this compound and for assessing their purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of these aromatic compounds. patsnap.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is typically employed. A gradient elution program can be used to effectively separate the desired product from starting materials and byproducts. A UV detector is well-suited for these compounds due to the strong absorbance of the cyanophenyl chromophore.
Gas Chromatography (GC): For volatile and thermally stable derivatives, Gas Chromatography (GC) can be an effective analytical tool. gcms.cznih.gov A capillary column with a non-polar stationary phase is generally used. The purity of the sample can be determined by the relative peak area in the chromatogram. When coupled with a mass spectrometer (GC-MS), this technique can provide both separation and structural information simultaneously.
Table 4: Typical Chromatographic Conditions for the Analysis of this compound Derivatives
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 silica (B1680970) | Acetonitrile/Water gradient | UV (e.g., 254 nm) |
| GC | 5% Phenyl-methylpolysiloxane | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |
Catalytic Roles and Applications in Chemical Synthesis
4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol as a Substrate in Catalytic Cycles
This compound is a bifunctional molecule featuring a terminal alkyne protected by a tertiary alcohol group and an aromatic nitrile. These functional groups make it a valuable substrate for a variety of catalytic transformations. The primary catalytic application documented for this class of compounds is its synthesis via cross-coupling reactions. However, its structure allows for its participation in numerous subsequent catalytic cycles.
The propargyl alcohol moiety (a carbon-carbon triple bond adjacent to a hydroxyl-bearing carbon) is a key functional group for transformations. A significant catalytic application is the selective hydrogenation of the alkyne. Analogous to the well-studied hydrogenation of 2-methyl-3-butyn-2-ol (B105114), the triple bond in this compound can be partially reduced to a double bond, yielding 4-(4-Cyanophenyl)-2-methyl-3-butene-2-ol, an important intermediate for various fine chemicals. mdpi.comresearchgate.net This semi-hydrogenation is critical as the resulting alkenol is a valuable synthetic precursor. Complete hydrogenation can also be achieved catalytically to produce the corresponding saturated alkanol, 4-(4-Cyanophenyl)-2-methyl-butan-2-ol.
Furthermore, the cyano group on the phenyl ring can undergo catalytic transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, expanding the synthetic utility of the molecule. The presence of both the alkyne and the nitrile allows for sequential or tandem catalytic reactions to build molecular complexity.
Catalysts Employed in its Synthesis and Transformations
The synthesis and subsequent reactions of this compound are heavily reliant on transition metal catalysis. The most prominent method for its synthesis is the Sonogashira cross-coupling reaction. wikipedia.org
Palladium-Based Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd/γ-Al₂O₃)
Palladium catalysts are central to the chemistry of this compound. For its synthesis, palladium complexes are indispensable in catalyzing the Sonogashira coupling between an aryl halide (such as 4-iodobenzonitrile (B145841) or 4-bromobenzonitrile) and 2-methyl-3-butyn-2-ol. beilstein-journals.orgresearchgate.net
Homogeneous Palladium Catalysts : Systems generated in situ from palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or tri(p-tolyl)phosphine (P(p-tol)₃) are highly effective. beilstein-journals.orgnih.gov For instance, a catalytic system of Pd(OAc)₂ and P(p-tol)₃ has been shown to be efficient for coupling various aryl bromides with 2-methyl-3-butyn-2-ol. researchgate.netnih.gov Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another commonly used pre-catalyst for this transformation.
Heterogeneous Palladium Catalysts : For the transformation of the alkyne group, particularly selective hydrogenation, heterogeneous palladium catalysts are preferred. Palladium supported on gamma-alumina (Pd/γ-Al₂O₃) is a highly effective catalyst for the continuous-flow hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol. mdpi.comresearchgate.net The pretreatment conditions and the formation of specific Pd-Al species on the support have been shown to significantly influence selectivity, with high-temperature reduction leading to improved performance. mdpi.comresearchgate.net Similarly, palladium supported on zinc oxide (Pd/ZnO) has demonstrated higher activity and selectivity compared to the traditional Lindlar catalyst in this reaction. rsc.org
The table below summarizes key findings for palladium-catalyzed reactions involving the synthesis and transformation of aryl-alkynols.
| Catalyst System | Reaction Type | Substrates | Key Findings |
| Pd(OAc)₂ / P(p-tol)₃ | Sonogashira Coupling | Aryl bromides + 2-methyl-3-butyn-2-ol | High efficiency for a wide range of aryl bromides in the absence of copper. researchgate.netnih.gov |
| Pd/γ-Al₂O₃ | Selective Hydrogenation | 2-methyl-3-butyn-2-ol | Achieves high selectivity (97%) to the corresponding alkenol in continuous-flow systems; performance is dependent on catalyst pretreatment. mdpi.com |
| Pd/ZnO | Selective Hydrogenation | 2-methyl-3-butyn-2-ol | Exhibits higher selectivity and activity compared to commercial Lindlar catalysts. rsc.org |
Copper-Based Co-catalysts
In the traditional Sonogashira coupling, a copper(I) salt, such as copper(I) iodide (CuI), is used as a co-catalyst alongside the palladium complex. wikipedia.org The role of the copper is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center in the catalytic cycle. While effective, the use of copper can lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling), and requires stringent anaerobic conditions.
Recent advancements have focused on developing copper-free Sonogashira protocols for the synthesis of aryl-2-methyl-3-butyn-2-ols. beilstein-journals.orgresearchgate.netnih.gov These methods mitigate the issues associated with copper and are considered a greener alternative.
Separately, supported copper nanocatalysts have been investigated for the selective hydrogenation of 2-methyl-3-butyn-2-ol. researchgate.netuu.nl Nanosized copper on silica (B1680970) (Cu/SiO₂) has been shown to be active and selective for this transformation, presenting a potential noble-metal-free alternative. The selectivity is highly temperature-dependent, with lower temperatures favoring the desired partial hydrogenation product. uu.nl
Other Transition Metal Catalysts (e.g., Ruthenium, Indium)
While palladium dominates the landscape, other transition metals have potential applications in the chemistry of this compound.
Ruthenium : Ruthenium catalysts are well-known for their versatility in organic synthesis, including various transformations of alkynes. For instance, ruthenium complexes can catalyze transfer hydrogenation reactions, which use organic molecules as a hydrogen source instead of H₂ gas. Asymmetric transfer hydrogenation of propargyl alcohols using ruthenium catalysts has been reported, suggesting a potential route for the enantioselective reduction of this compound. orgsyn.org
There is currently limited specific research on the use of indium catalysts for the synthesis or transformation of this particular compound.
Heterogeneous and Homogeneous Catalysis for Alkyne Chemistry
Both heterogeneous and homogeneous catalysis play crucial roles in the synthesis and application of this compound.
Homogeneous Catalysis : The Sonogashira synthesis of the compound is typically performed under homogeneous conditions, using soluble palladium-phosphine complexes. beilstein-journals.orgnih.gov This approach offers high activity and selectivity due to the well-defined nature of the molecular catalyst and the absence of mass transfer limitations. Every catalytic entity can act as an active site, leading to efficient reactions under mild conditions.
Heterogeneous Catalysis : For transformations such as selective hydrogenation, heterogeneous catalysts like Pd/γ-Al₂O₃ are preferred, especially in industrial settings. mdpi.com The primary advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.com This is particularly beneficial in continuous-flow processes, which are considered a greener and more efficient manufacturing approach.
The table below compares the two catalysis types in the context of this compound's chemistry.
| Feature | Homogeneous Catalysis (e.g., Sonogashira Synthesis) | Heterogeneous Catalysis (e.g., Hydrogenation) |
| Catalyst | Soluble metal complexes (e.g., Pd(OAc)₂/Ligand) | Solid-supported metals (e.g., Pd/γ-Al₂O₃) |
| Activity/Selectivity | Generally high activity and selectivity | Can be high, but may be affected by mass transfer |
| Catalyst Separation | Difficult, often requires chromatography or extraction | Easy, via filtration or decantation |
| Recycling | Challenging | Straightforward, enabling multiple uses |
| Process Type | Typically batch processes | Well-suited for continuous-flow processes |
Catalyst Recycling and Green Chemistry Implications
The principles of green chemistry are increasingly important in chemical synthesis, and the catalytic routes to and from this compound reflect this trend.
The use of heterogeneous catalysts like Pd/γ-Al₂O₃ in continuous-flow reactors for the hydrogenation of the alkyne moiety represents a major green advantage. mdpi.comresearchgate.net Flow chemistry allows for better control over reaction parameters, improved safety, and reduced waste generation. Most importantly, the solid-supported catalyst remains in the reactor, facilitating easy separation and continuous operation, which embodies the principle of catalyst recycling and reuse. The stability of these catalysts over extended periods is a key area of research to maximize their lifetime and economic viability. The development of catalysts based on more abundant and less toxic metals, such as copper, for selective hydrogenation also aligns with green chemistry goals. uu.nl
Strategic Utility in Complex Molecular Architecture Synthesis
Building Block for Advanced Organic Compounds
The intrinsic functionalities of 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol make it a valuable precursor for a variety of advanced organic compounds. The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne allows for a stepwise or concerted functionalization, leading to the construction of intricate molecular frameworks.
The tertiary propargylic alcohol moiety is a key feature, enabling a range of chemical transformations. For instance, the hydroxyl group can be activated under acidic conditions or via conversion to a better leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups at the propargylic position.
Furthermore, the cyanophenyl group imparts specific electronic properties to the molecule and any subsequent structures derived from it. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring and the alkyne, and it is a common feature in molecules designed for applications in materials science and medicinal chemistry. For example, the cyanophenyl motif is found in various biologically active compounds, such as selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. While not directly synthesized from this compound, the synthesis of these thiazoles from α-bromo-4-cyanoacetophenone highlights the utility of the 4-cyanophenyl unit in the construction of complex heterocyclic systems with potential therapeutic applications.
Precursor for Conjugated Systems and π-Extended Architectures
The terminal alkyne in this compound is a particularly powerful functional group for the construction of conjugated systems and π-extended architectures. These types of molecules are of great interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The Sonogashira coupling reaction is a primary method for extending the π-conjugation of molecules containing terminal alkynes. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a cornerstone in the synthesis of conjugated polymers and oligomers.
By strategically choosing the coupling partner, a wide variety of π-extended architectures can be accessed. For instance, coupling with di- or tri-halogenated aromatic compounds can lead to the formation of linear, branched, or even star-shaped conjugated molecules. The 4-cyanophenyl group in the parent molecule can play a crucial role in tuning the electronic and photophysical properties of the resulting conjugated system, such as its absorption and emission wavelengths.
Below is a table illustrating the potential for building π-conjugated systems using this compound as a key building block via Sonogashira coupling.
| Building Block A | Building Block B (Aryl Halide) | Resulting Conjugated Structure Type | Potential Application |
| This compound | 1,4-Diiodobenzene | Linear π-conjugated oligomer | Molecular wire |
| This compound | 1,3,5-Tribromobenzene | Star-shaped π-conjugated molecule | Organic light-emitting diode (OLED) material |
| This compound | 4,7-Dibromobenzothiadiazole | Donor-acceptor conjugated polymer | Organic photovoltaic (OPV) material |
Synthons in Multi-Step Total Synthesis Projects
In the context of multi-step total synthesis, a synthon is a conceptual unit within a target molecule that can be formed by a known synthetic operation. This compound can be considered a versatile synthon due to the distinct reactivity of its functional groups, which allows for its incorporation into complex natural products or other target molecules.
The propargyl alcohol functionality is particularly useful in cascade reactions, where a single synthetic operation can lead to the formation of multiple bonds and stereocenters in a highly efficient manner. For example, under acidic conditions, the hydroxyl group can be protonated and eliminated to form a stabilized propargyl cation. This reactive intermediate can then be trapped by a tethered nucleophile, leading to the formation of a cyclic structure. The alkyne itself can also participate in cyclization reactions, such as Pauson-Khand reactions or Bergman cyclizations, to form complex polycyclic systems.
The reactivity of the propargyl alcohol can be further modulated through the Nicholas reaction. In this reaction, the alkyne is complexed with dicobalt octacarbonyl, which greatly stabilizes a positive charge at the propargylic position. This allows for the facile substitution of the hydroxyl group with a wide range of nucleophiles under mild conditions, making it a valuable tool in the assembly of complex molecular fragments.
The strategic placement of the 4-cyanophenyl group can also be leveraged in total synthesis. It can serve as a handle for further functionalization, or its electronic properties can be used to direct the stereochemical outcome of a key reaction.
The following table summarizes the potential roles of this compound as a synthon in multi-step synthesis.
| Functional Group Moiety | Potential Synthetic Transformation | Resulting Structural Motif |
| Propargyl alcohol | Acid-catalyzed cyclization | Fused heterocyclic or carbocyclic rings |
| Propargyl alcohol | Nicholas reaction followed by nucleophilic substitution | Functionalized alkyne-containing fragment |
| Terminal alkyne | "Click" chemistry (Huisgen cycloaddition) | 1,2,3-Triazole containing structure |
| Cyanophenyl group | Reduction to an amine or aldehyde | Introduction of new functionalities |
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of aryl alkynols, including 4-(4-cyanophenyl)-2-methyl-3-butyne-2-ol, heavily relies on palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. While effective, these methods often involve toxic solvents, metal co-catalysts, and generate significant waste. Future research is increasingly focused on "greening" these processes.
A key concept guiding this research is atom economy , which emphasizes maximizing the incorporation of reactant atoms into the final product. numberanalytics.commonash.edu Addition reactions are inherently 100% atom-economical and represent a highly desirable synthetic strategy. rsc.org For coupling reactions like the Sonogashira, improving atom economy involves minimizing byproducts and streamlining synthetic steps. nih.govrsc.org
Future sustainable approaches for synthesizing this compound could involve:
Green Solvents: Replacing toxic organic solvents with greener alternatives is a major focus. Research has shown the viability of using water/isopropanol mixtures or N-Hydroxyethylpyrrolidone (HEP)/water blends for Sonogashira reactions, which can facilitate catalyst recovery and reduce environmental impact. rsc.orgdigitellinc.com
Heterogeneous Catalysis: Shifting from homogeneous to heterogeneous catalysts offers significant advantages in terms of catalyst recovery, reusability, and minimizing metal contamination in the final product. acs.org Palladium catalysts supported on silica (B1680970) or polystyrene are being explored for this purpose. acs.org
Waste Minimization: Designing synthetic pathways that reduce the number of steps and avoid the use of stoichiometric reagents that end up as waste is crucial. monash.edu This includes developing catalytic systems that operate efficiently without the need for co-catalysts like copper, which can complicate purification and add to the waste stream. nih.gov
| Sustainability Strategy | Approach | Potential Benefits |
| Solvent Replacement | Use of water-based systems or bio-derived solvents. rsc.orgdigitellinc.com | Reduced toxicity, improved safety, easier product separation. |
| Catalyst Design | Development of recoverable and reusable heterogeneous catalysts. acs.org | Lowered process costs, minimized metal waste. |
| Process Optimization | One-pot or telescoped reaction sequences. digitellinc.com | Increased efficiency, reduced solvent use and waste. |
| Atom Economy | Prioritizing addition and catalytic reactions over stoichiometric ones. numberanalytics.comrsc.org | Maximized raw material conversion, minimal byproduct formation. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The efficiency and selectivity of the synthesis of this compound are critically dependent on the catalytic system. The Sonogashira reaction, a cornerstone for its synthesis, traditionally employs a dual palladium-copper catalytic system. numberanalytics.com However, modern research is exploring a variety of novel catalytic systems to overcome the limitations of traditional methods, such as the formation of undesired homocoupling byproducts. thalesnano.com
Key areas of catalyst innovation include:
Copper-Free Systems: A significant trend is the development of copper-free Sonogashira reactions to prevent the dimerization of the alkyne starting material and simplify reaction conditions. nih.govrsc.org These systems often rely on palladium complexes with specialized ligands that facilitate the catalytic cycle without a copper co-catalyst.
Advanced Ligand Design: The ligand coordinated to the palladium center plays a pivotal role in the catalyst's stability, activity, and selectivity. nih.gov Research into ligands like N-heterocyclic carbenes (NHCs) and bulky phosphines (e.g., cataCXium A) has led to more robust and efficient catalysts that can operate under milder conditions. nih.govnih.gov
Heterogeneous and Nanocatalysts: To improve recyclability and ease of use, researchers are developing solid-supported catalysts. This includes palladium immobilized on polymers, silica, or magnetic nanoparticles. rsc.org Single-atom heterogeneous catalysts (SACs) are also emerging as a frontier, offering maximum metal utilization and selectivity comparable to homogeneous catalysts. bohrium.com
Alternative Metal Catalysts: While palladium is dominant, research into alternative, more earth-abundant metals is ongoing. Nickel-catalyzed Sonogashira-type couplings have been developed, and gold has shown promise as a heterogeneous catalyst for these transformations. wikipedia.org
| Catalyst Type | Key Features | Advantages |
| Copper-Free Pd Systems | Operate without a copper co-catalyst. rsc.org | Reduced alkyne homocoupling, simplified purification. |
| Pd-NHC Complexes | Utilize N-heterocyclic carbene ligands. nih.gov | High thermal stability and catalytic activity. |
| Heterogeneous Pd Catalysts | Palladium supported on solid matrices (e.g., silica, polymers). acs.org | Easy separation, reusability, low product contamination. |
| Single-Atom Catalysts | Isolated metal atoms dispersed on a support. bohrium.com | Ultimate atom efficiency, high selectivity. |
| Alternative Metal Catalysts | Systems based on Ni, Au, etc. wikipedia.org | Potential for lower cost and different reactivity profiles. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals like this compound. Flow chemistry allows for precise control over reaction parameters, enhanced safety, and scalability.
Emerging opportunities in this area include:
Process Intensification: Flow reactors, with their high surface-area-to-volume ratio, enable rapid heating and cooling, allowing reactions to be run at higher temperatures and pressures safely. This can dramatically reduce reaction times, as seen in Sonogashira couplings that are completed in minutes instead of hours. rsc.orgacs.org
Rapid Catalyst Screening: Continuous flow systems, such as the H-Cube®, are excellent tools for the rapid screening of different catalysts and reaction conditions. thalesnano.com This automated approach accelerates the optimization process, saving time and resources.
Improved Safety and Scalability: Performing reactions in a continuous flow setup minimizes the volume of hazardous materials at any given time. This technology is inherently more scalable, as production can be increased by simply running the system for longer periods.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanism is crucial for optimizing existing synthetic methods and designing new, more efficient catalysts. While the general catalytic cycles for the Sonogashira reaction are widely accepted, many details remain the subject of active investigation. libretexts.orgresearchgate.net
Future research will likely leverage a combination of advanced techniques to elucidate the finer points of the mechanism for forming this compound:
Advanced Spectroscopy: Techniques like in-situ NMR and mass spectrometry (ESI-MS) are powerful tools for detecting and characterizing transient intermediates in the catalytic cycle. nih.gov For instance, ESI-MS has been used to observe key palladium-alkynyl species in Sonogashira reactions.
Kinetic Analysis: Automated reaction monitoring allows for the collection of high-quality kinetic data, which can be used to determine reaction orders and build detailed mechanistic models. nih.gov This helps to identify the turnover-limiting step of the catalytic cycle.
Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for studying reaction mechanisms at the molecular level. ic.ac.ukescholarship.orgrsc.org DFT can be used to map out potential energy surfaces, calculate the structures and energies of intermediates and transition states, and rationalize observed selectivities. nih.gov This computational insight is vital for the rational design of new and improved catalysts. escholarship.org
Exploitation of its Reactivity in New Material Science Applications (non-biological)
The trifunctional nature of this compound makes it an attractive monomer or building block for the synthesis of advanced functional materials. Its rigid rod-like structure, combined with the polar cyano group and the reactive alkyne and hydroxyl functionalities, opens doors to several non-biological material science applications.
Liquid Crystals: The cyanobiphenyl moiety is a well-known mesogen, a core component of many liquid crystalline materials. researchgate.net The rigid structure of this compound could be exploited in the design of novel liquid crystals with specific electro-optical properties for applications in displays and smart windows. nih.govmdpi.com The alkyne group offers a site for further modification or polymerization to lock in desired alignments.
Functional Polymers: The terminal alkyne group is a versatile handle for polymerization. Recent advances in the synthesis of cyclic polymers from alkyne monomers present an exciting opportunity. nih.govrsc.orgresearchgate.net Polymers derived from this compound could exhibit interesting properties for electronics or as advanced resins due to the presence of the polar cyano group. Such polymers may possess high refractive indices and thermal stability. researchgate.net
Advanced Optical Materials: Molecules containing the cyanostilbene core, which can be conceptually related to the cyanophenyl alkyne structure, have been investigated for their photoresponsive properties. researchgate.net Derivatives of this compound could be explored for applications in nonlinear optics or as components in photoswitchable materials.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol?
- The compound can be synthesized via alkyne addition reactions or coupling strategies. For example, cyclization reactions involving bromoketones (e.g., α-bromo-4-cyanoacetophenone) with thiosemicarbazones have been used for structurally related cyanophenyl derivatives . Optimizing reaction conditions (e.g., temperature, catalyst) is critical for yield improvement. Purity validation (>98% via GC) is standard, as noted in commercial synthesis protocols .
Q. How should researchers safely handle and store this compound?
- Follow general laboratory safety protocols: use PPE (gloves, goggles, lab coats) and work in a fume hood. Storage should prioritize stability—keep in airtight containers under inert atmospheres (e.g., nitrogen) to prevent alkyne degradation. Waste must be segregated and disposed via certified hazardous waste services, as recommended for structurally similar alcohols .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : For confirming the cyano group position and alkyne connectivity.
- IR Spectroscopy : To identify -C≡C- and -OH stretches.
- Mass Spectrometry (MS) : For molecular weight validation.
- X-ray Crystallography : Used for analogs like 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) calculations can model electron distribution, particularly the electron-withdrawing effect of the 4-cyanophenyl group, to predict regioselectivity in reactions like Sonogashira couplings. Comparative studies with methoxy or methyl analogs (e.g., ) help validate computational predictions against experimental outcomes.
Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s properties?
- Discrepancies in melting points or solubility may arise from impurities or polymorphic forms. Techniques to address this include:
- Differential Scanning Calorimetry (DSC) : Confirm thermal behavior.
- HPLC/GC Re-analysis : Verify purity (>98% as per synthesis protocols ).
- Crystallographic Studies : Resolve structural ambiguities, as demonstrated for related compounds .
Q. What in vitro assays evaluate the anticancer potential of derivatives of this compound?
- Cell Line Screening : Use HCT-116 (colorectal) and MCF-7 (breast) cancer lines to determine GI50 values .
- Caspase Activation Assays : Confirm apoptosis induction (e.g., via Western blot for caspase-3/7) .
- Clonogenic Assays : Assess long-term cytotoxicity at 5–10 μM concentrations .
Q. How does the 4-cyanophenyl group influence stability under varying reaction conditions?
- The electron-withdrawing cyano group enhances electrophilicity, making the compound prone to nucleophilic attack. Stability studies under acidic/basic conditions can be compared to analogs (e.g., 4-methoxyphenyl derivatives ). Hammett σ constants quantify electronic effects on reaction rates.
Q. What design considerations apply to incorporating this compound into metal-catalyzed cross-coupling reactions?
- Catalyst Selection : Palladium/copper systems (e.g., Sonogashira) are effective for alkyne couplings.
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility.
- Protecting Groups : Temporary protection of the hydroxyl group may prevent side reactions, as seen in syntheses of cyanophenyl-thiazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
